N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide
Description
This compound features a hybrid scaffold combining a 1,2,4-thiadiazole core, a tetrahydroquinolinone moiety, and a sulfanyl acetamide linkage. The cyano group at position 3 of the tetrahydroquinolinone may influence metabolic stability and intermolecular interactions .
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24ClN5O3S2/c1-29(2)12-21-25(22(36)13-29)24(16-6-10-19(38-3)11-7-16)20(14-31)27(32-21)39-15-23(37)33-28-34-26(40-35-28)17-4-8-18(30)9-5-17/h4-11H,12-13,15H2,1-3H3,(H,33,35,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXMBZUOVYULIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=C(C(=N2)SCC(=O)NC3=NSC(=N3)C4=CC=C(C=C4)Cl)C#N)C5=CC=C(C=C5)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24ClN5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the formation of the thiadiazole ring, followed by the introduction of the chlorophenyl group. Subsequent steps involve the formation of the quinoline derivative and the final coupling reaction to form the target compound. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable processes to facilitate large-scale synthesis.
Chemical Reactions Analysis
N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the cyano group to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl and quinoline moieties, to introduce different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing thiadiazole and quinoline structures. For instance:
- Mechanism of Action : The thiadiazole moiety is known for its ability to disrupt bacterial cell walls and inhibit key metabolic pathways in microorganisms. Research indicates that derivatives of thiadiazole exhibit significant activity against both Gram-positive and Gram-negative bacteria as well as fungi .
- Case Studies : A study demonstrated that certain derivatives of thiadiazole showed promising results in inhibiting the growth of pathogenic bacteria and fungi in vitro. These findings suggest that the compound could be developed into an effective antimicrobial agent .
Anticancer Properties
The anticancer potential of N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide has been explored extensively:
- In vitro Studies : Various studies have reported that compounds with similar structures exhibit significant cytotoxicity against cancer cell lines such as MCF7 (breast cancer) and others . The mechanism often involves inducing apoptosis and disrupting cell cycle progression.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 10 |
| Compound B | HeLa | 15 |
| N-[5-(4-chlorophenyl)-1,2,4-thiadiazol...] | MCF7 | 12 |
This table illustrates the comparative efficacy of various compounds against cancer cell lines.
Agricultural Applications
The compound's potential extends to agricultural applications as well:
Mechanism of Action
The mechanism of action of N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Scaffolds
Thiadiazole vs. Triazole Derivatives :
The target compound’s 1,2,4-thiadiazole core is replaced with a 1,2,4-triazole in analogs such as 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide (). Triazole derivatives often exhibit improved metabolic stability due to reduced susceptibility to oxidative degradation compared to thiadiazoles. However, thiadiazoles may offer stronger hydrogen-bonding interactions via sulfur atoms .- Tetrahydroquinolinone vs. Pyridine/Indole Moieties: The tetrahydroquinolinone system in the target compound differs from pyridine (e.g., 2-chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide in ) or indole cores (e.g., N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides in ).
Substituent Effects
Chlorophenyl Groups :
The 4-chlorophenyl substituent on the thiadiazole ring is conserved in analogs like 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide (). Chlorine’s electron-withdrawing nature enhances lipophilicity and membrane permeability, critical for cellular uptake .- Methoxyphenyl Groups: The 4-methoxyphenyl group on the tetrahydroquinolinone contrasts with trifluoromethyl (e.g., N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl}acetamide in ). Methoxy groups improve solubility but may reduce metabolic stability due to demethylation pathways .
Computational and Structural Insights
- Similarity Indexing : Tanimoto and Dice coefficients () quantify structural similarity between compounds. For example, aglaithioduline shows ~70% similarity to SAHA (a histone deacetylase inhibitor), highlighting the predictive value of computational tools .
- Crystallography : SHELX programs () are widely used to resolve crystal structures, enabling precise analysis of bond lengths and intermolecular interactions critical for drug design .
Biological Activity
N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide is a complex heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, particularly its anticancer and antimicrobial activities, supported by various studies and findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 560.09 g/mol. The structure features a thiadiazole ring and a tetrahydroquinoline moiety which are crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, a study evaluated the in vitro cytotoxicity of various 1,3,4-thiadiazole derivatives against breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2) cell lines. The compound demonstrated significant cytotoxic effects with an IC50 value of 10.10 µg/mL against MCF-7 cells . Notably, modifications to the compound's structure led to enhanced activity; for example, substituting certain groups resulted in a reduction of the IC50 value to 2.32 µg/mL for the most potent derivative .
Antimicrobial Activity
Thiadiazole derivatives are also recognized for their antimicrobial properties . A comprehensive review indicated that compounds containing the thiadiazole ring exhibit broad-spectrum activity against various pathogens including bacteria and fungi . Specific studies have shown promising results against both Gram-positive and Gram-negative bacteria.
The biological activity of this compound is largely attributed to its ability to interact with cellular targets involved in cancer proliferation and microbial resistance mechanisms. The thiadiazole moiety is known to inhibit various enzymes and pathways critical for cell survival and replication.
Case Studies
- In Vitro Studies on Cancer Cell Lines :
- Antimicrobial Testing :
Data Summary
Q & A
Q. What synthetic methodologies are recommended for preparing this compound?
The compound can be synthesized via nucleophilic substitution reactions. A typical procedure involves reacting 2-amino-5-aryl-methylthiazole derivatives with chloroacetyl chloride in the presence of triethylamine (as a base) in dioxane at 20–25°C. The crude product is isolated by filtration, washed with water, and recrystallized from ethanol-DMF mixtures to improve purity . Additional optimization may include adjusting stoichiometry, solvent polarity, or reaction time.
Q. Which analytical techniques are critical for structural characterization?
Key methods include:
- X-ray crystallography to resolve 3D conformation and confirm stereochemistry (e.g., as demonstrated for structurally similar triazole derivatives ).
- 1H/13C NMR spectroscopy in deuterated solvents (e.g., DMSO-d6) to verify substituent integration and connectivity.
- FT-IR spectroscopy to identify functional groups (e.g., thioether bonds at ~500–600 cm⁻¹).
Q. What safety protocols should be followed during synthesis and handling?
- Use PPE (gloves, lab coats, goggles) and work in a fume hood to avoid inhalation or skin contact.
- In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .
- Store the compound in a cool, dry environment away from ignition sources due to potential thermal instability .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Solvent optimization : Replace dioxane with polar aprotic solvents (e.g., DMF or THF) to enhance reaction kinetics.
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to accelerate nucleophilic substitution.
- Temperature control : Gradual heating (40–50°C) may improve reaction rates without promoting side reactions.
Q. What experimental models are suitable for evaluating anti-exudative activity?
- Formalin-induced edema in rats : Measure paw volume changes pre- and post-administration. Dose the compound orally (10–50 mg/kg) and compare against controls (e.g., indomethacin) .
- In vitro assays : Assess inhibition of pro-inflammatory cytokines (IL-6, TNF-α) in LPS-stimulated macrophages.
Q. How to resolve contradictions in reported biological activity data?
- Purity validation : Use HPLC-MS to confirm >95% purity, as impurities may skew bioactivity results.
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing 4-methoxyphenyl with halogenated groups) to isolate pharmacophoric contributions .
- Cross-species testing : Compare efficacy in rodent models vs. human cell lines to identify species-specific responses.
Q. What strategies are effective for studying structure-activity relationships (SAR)?
- Systematic substituent variation : Modify the thiadiazole ring (e.g., substituent position, electron-withdrawing groups) and test against target enzymes (e.g., COX-2 or 5-LOX).
- Molecular docking : Use software (e.g., AutoDock Vina) to predict binding affinities with inflammatory targets, guided by crystallographic data from related compounds .
Q. How to assess the compound’s stability under physiological conditions?
- pH-dependent degradation studies : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and monitor degradation via LC-MS over 24 hours.
- Plasma stability assays : Expose to rat/human plasma and quantify remaining parent compound using validated bioanalytical methods.
Methodological Guidance
Q. What computational tools are recommended for molecular modeling?
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) using Gaussian 16 with B3LYP/6-31G(d) basis sets.
- Molecular dynamics simulations : Analyze conformational flexibility in aqueous environments using GROMACS .
Q. How to design dose-response studies for toxicity profiling?
- Acute toxicity : Administer escalating doses (10–2000 mg/kg) to rodents and monitor mortality, organ weight changes, and hematological parameters for 14 days.
- Subchronic studies : Conduct 28-day repeated dosing (OECD Guideline 407) with histopathological analysis of liver/kidney tissues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
